An In-depth Technical Guide to the Chemical Properties of 1-[(5-nitrofuran-2-yl)methyl]piperidine
An In-depth Technical Guide to the Chemical Properties of 1-[(5-nitrofuran-2-yl)methyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 1-[(5-nitrofuran-2-yl)methyl]piperidine, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the well-established chemistry of the nitrofuran and piperidine moieties. We will explore a proposed synthetic route, predict its physicochemical and spectroscopic characteristics, and delve into its probable mechanism of action as a potential antimicrobial agent. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Significance of the Nitrofuran Scaffold
Nitrofurans represent a class of synthetic antimicrobial agents that have been utilized in clinical practice for decades.[1] The re-emergence of multidrug-resistant pathogens has reignited interest in this "old" drug class, prompting the exploration of novel derivatives with improved efficacy and safety profiles.[2][3] The core structure, a 5-nitrofuran ring, is a versatile "warhead" that, upon reductive activation within a target cell, generates reactive intermediates capable of damaging multiple cellular targets, including DNA, RNA, and metabolic enzymes.[3] This multi-targeted approach is a key advantage, as it may present a higher barrier to the development of resistance.[3]
The molecule 1-[(5-nitrofuran-2-yl)methyl]piperidine combines the critical 5-nitrofuran moiety with a piperidine ring, a common scaffold in pharmaceuticals known for its ability to modulate physicochemical properties and interact with biological targets.[4] This guide will provide a detailed exploration of the chemical and potential biological characteristics of this compound.
Chemical Synthesis: A Proposed Reductive Amination Pathway
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step, one-pot reaction where 5-nitrofurfural and piperidine first react to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine.
Caption: Proposed synthesis of 1-[(5-nitrofuran-2-yl)methyl]piperidine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard reductive amination procedures.
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Reaction Setup: To a solution of 5-nitrofurfural (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.1 eq).
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Formation of the Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
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Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 1-[(5-nitrofuran-2-yl)methyl]piperidine.
Physicochemical and Spectroscopic Properties (Predicted)
Direct experimental data for 1-[(5-nitrofuran-2-yl)methyl]piperidine is scarce. The following properties are predicted based on the known characteristics of the 5-nitrofuran and 1-substituted piperidine moieties.
Predicted Physicochemical Data
| Property | Predicted Value | Rationale/Source Analogy |
| Molecular Formula | C₁₀H₁₄N₂O₃ | - |
| Molecular Weight | 210.23 g/mol | - |
| Appearance | Yellowish solid | Nitrofurans are typically colored compounds.[6] |
| Melting Point | 100-150 °C | Based on similarly substituted piperidines. |
| pKa | 7.5 - 8.5 | The piperidine nitrogen is basic. |
| LogP | ~1.5 - 2.5 | Calculated based on structural fragments. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | Based on the properties of similar organic molecules.[] |
Predicted Spectroscopic Data
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¹H NMR:
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Furan ring protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), characteristic of the protons on the 5-nitrofuran ring.[8]
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Methylene bridge protons (-CH₂-): A singlet is anticipated around δ 3.5-4.0 ppm, similar to the benzylic protons in 1-benzylpiperidine.[2]
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Piperidine ring protons: A complex series of multiplets would be observed in the upfield region (δ 1.5-3.0 ppm) corresponding to the axial and equatorial protons of the piperidine ring.[2]
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¹³C NMR:
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Mass Spectrometry (ESI-MS):
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The positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 211.24.
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Fragmentation may involve cleavage of the bond between the methylene group and the piperidine ring, leading to characteristic fragment ions.
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Mechanism of Action: Reductive Activation
Like other nitrofuran antibiotics, 1-[(5-nitrofuran-2-yl)methyl]piperidine is expected to function as a prodrug that requires enzymatic activation to exert its antimicrobial effects.[3][9]
The Reductive Activation Pathway
The mechanism is initiated by the reduction of the 5-nitro group by bacterial nitroreductases.[1][9] This process generates a series of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[3]
Caption: Reductive activation pathway of 1-[(5-nitrofuran-2-yl)methyl]piperidine.
These reactive species are non-specific in their action and can covalently modify and damage a wide range of critical cellular components, leading to:
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DNA and RNA Damage: The electrophilic intermediates can cause lesions and strand breaks in nucleic acids.[3]
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Inhibition of Protein Synthesis: They can interfere with the function of ribosomal proteins and other components of the translational machinery.[3]
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Disruption of Metabolic Pathways: Key enzymes involved in cellular respiration and other vital metabolic processes can be inhibited.[3]
The multi-targeted nature of this mechanism of action is a significant advantage, as it is less likely to be overcome by a single-point mutation, potentially slowing the development of bacterial resistance.
Conclusion
1-[(5-nitrofuran-2-yl)methyl]piperidine is a compound of significant interest within the broader class of nitrofuran antimicrobials. While direct experimental data is limited, this technical guide has provided a comprehensive overview of its likely chemical properties based on established principles and data from analogous structures. The proposed synthesis via reductive amination is a robust and feasible approach. The predicted physicochemical and spectroscopic properties provide a foundation for its characterization. Most importantly, its probable mechanism of action, rooted in the reductive activation of the 5-nitrofuran moiety, positions it as a potentially valuable scaffold for the development of new drugs to combat multidrug-resistant bacteria. Further empirical investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of this and related compounds.
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